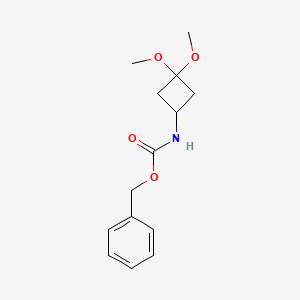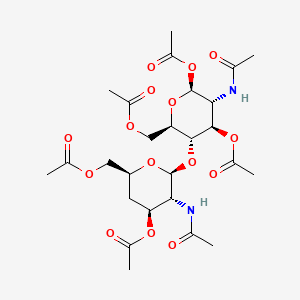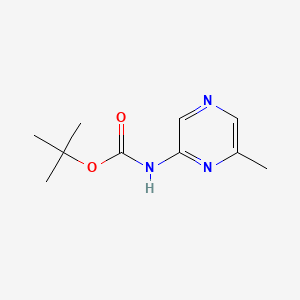![molecular formula C8H12N2O2 B581689 3-Amino-4-[(2-hydroxyethyl)amino]phenol CAS No. 1373232-77-9](/img/structure/B581689.png)
3-Amino-4-[(2-hydroxyethyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Amino-4-[(2-hydroxyethyl)amino]phenol” is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-Amino-4-[(2-hydroxyethyl)amino]phenol” consists of a phenol group (an aromatic ring with a hydroxyl group), two amino groups (NH2), and a hydroxyethyl group (CH2CH2OH) attached to the aromatic ring .Physical And Chemical Properties Analysis
“3-Amino-4-[(2-hydroxyethyl)amino]phenol” has a molecular weight of 168.19 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Catalysts in Ethylene Oligomerization
3-Amino-4-[(2-hydroxyethyl)amino]phenol derivatives, particularly when chelated with nickel(II), have been studied for their role in catalyzing ethylene oligomerization. Research has shown that these complexes can act as active catalysts, producing significant yields of butenes and hexenes when activated with a co-catalyst like EtAlCl2. The structural composition and reaction conditions can drastically affect the catalytic activity, achieving high catalytic activities and selectivity towards butenes in some cases (Ngcobo & Ojwach, 2017).
Antimicrobial and Antidiabetic Properties
Derivatives of 3-Amino-4-[(2-hydroxyethyl)amino]phenol have been synthesized and evaluated for their biological activities. These derivatives have shown broad-spectrum antimicrobial activities against various bacteria and the fungus Saccharomyces cerevisiae. Additionally, they have demonstrated significant inhibition of amylase and glucosidase enzymes, indicating potential antidiabetic properties. Interaction studies with human DNA have highlighted their potential as anticancer agents, suggesting their capability in inducing DNA alterations (Rafique et al., 2022).
CO2 Capture and Metal Ions Detection
Complexes formed with 3-Amino-4-[(2-hydroxyethyl)amino]phenol and related structures have been studied for their applications in environmental and analytical chemistry. Certain complexes have demonstrated the ability to selectively capture CO2, making them of interest for carbon capture technologies. Moreover, they have been explored as dual-responsive photoluminescent sensors for detecting Hg2+ and Pb2+ ions, offering a promising approach for the detection of these metal ions in environmental samples (Wang et al., 2018).
Antioxidant and Lipoxygenase Inhibitory Activities
Compounds synthesized from 3-Amino-4-[(2-hydroxyethyl)amino]phenol have shown potent antioxidant activity and significant lipoxygenase inhibition. These properties indicate their potential in the development of therapeutic agents aimed at diseases associated with oxidative stress and inflammation (Aslam et al., 2016).
properties
IUPAC Name |
3-amino-4-(2-hydroxyethylamino)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-7-5-6(12)1-2-8(7)10-3-4-11/h1-2,5,10-12H,3-4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGINJFGPMLBOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267339 |
Source


|
| Record name | Phenol, 3-amino-4-[(2-hydroxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-[(2-hydroxyethyl)amino]phenol | |
CAS RN |
1373232-77-9 |
Source


|
| Record name | Phenol, 3-amino-4-[(2-hydroxyethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-amino-4-[(2-hydroxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Azaspiro[3.3]heptane hemioxalate](/img/structure/B581619.png)
![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B581620.png)





